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Compound of Interest

Compound Name: 5-ETHYNYLPICOLINALDEHYDE

CAS No.: 940911-03-5

Cat. No.: B1443011

Get Quote

This guide provides an in-depth analysis of the spectral data for 5-ethynylpicolinaldehyde, a

heterocyclic building block with significant potential in medicinal chemistry and materials

science. As direct experimental data for this specific compound is not uniformly available

across all spectroscopic methods in public literature, this document synthesizes established

principles of spectroscopy with data from structurally analogous compounds to present a

reliable, predictive characterization. This approach mirrors the expert problem-solving process

employed in advanced research settings, ensuring a trustworthy and scientifically-grounded

analysis for researchers, scientists, and drug development professionals.

The core structure, combining a pyridine ring, an aldehyde, and a terminal alkyne, presents a

unique spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction

monitoring, quality control, and structural elucidation in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed

information about the chemical environment of ¹H and ¹³C nuclei.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-ethynylpicolinaldehyde in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of

particulate matter.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the deuterated solvent signal.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is defined by the deshielding effects of the nitrogen atom and the

aldehyde group, as well as the characteristic signal of the terminal alkyne. Protons on the

pyridine ring exhibit predictable chemical shifts and coupling patterns.[1]
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-CHO (Aldehyde) 9.9 - 10.1 s (singlet) N/A

H-6 8.8 - 9.0 d (doublet) ~2.0 (⁴J)

H-4 8.0 - 8.2
dd (doublet of

doublets)
~8.0 (³J), ~2.0 (⁴J)

H-3 7.8 - 7.9 d (doublet) ~8.0 (³J)

H-alkyne 3.2 - 3.4 s (singlet) N/A

Causality of Assignments:

Aldehyde Proton (H-CHO): The strong deshielding effect of the carbonyl group places this

proton significantly downfield.

Pyridine Protons (H-6, H-4, H-3): The α-proton (H-6) is the most deshielded due to its

proximity to the electron-withdrawing nitrogen atom.[1] The meta-coupling (⁴J) between H-6

and H-4 results in a small doublet splitting for H-6. H-4 experiences both ortho-coupling (³J)

to H-3 and meta-coupling to H-6, appearing as a doublet of doublets. H-3 shows a standard

ortho-coupling to H-4.

Alkynyl Proton (H-alkyne): This proton appears in its characteristic region, shifted slightly

downfield by the aromatic ring's influence.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The

chemical shifts are heavily influenced by the electronegativity of the nitrogen and oxygen

atoms.[2][3]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-CHO (Aldehyde) 190 - 193

C-2 152 - 155

C-6 150 - 153

C-4 138 - 140

C-3 128 - 130

C-5 122 - 125

C≡CH (alkyne) 82 - 85

C≡CH (alkyne) 78 - 81

Causality of Assignments:

Carbonyl Carbon (C-CHO): This is the most deshielded carbon, appearing at a very high

chemical shift.[4]

Pyridine Carbons: Carbons adjacent to the nitrogen (C-2 and C-6) are significantly

deshielded.[2] The other ring carbons appear in the typical aromatic region.

Alkynyl Carbons: These sp-hybridized carbons are found in a characteristic upfield region

compared to the aromatic sp² carbons.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and

effective method for structural confirmation.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic

press.
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Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film

onto a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the beam path and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
The IR spectrum of 5-ethynylpicolinaldehyde will be dominated by absorptions from the

aldehyde, terminal alkyne, and pyridine ring functionalities.[5][6]

Functional Group
Predicted
Frequency (cm⁻¹)

Intensity Vibrational Mode

Alkyne C-H 3300 - 3320 Strong, Sharp ≡C-H Stretch[7]

Aromatic C-H 3000 - 3100 Medium C-H Stretch

Aldehyde C-H
2820 - 2850 & 2720 -

2750
Medium-Weak

C-H Stretch (Fermi

doublet)

Alkyne C≡C 2100 - 2140 Medium-Weak C≡C Stretch[8]

Aldehyde C=O 1700 - 1720 Strong C=O Stretch

Aromatic C=C/C=N 1580 - 1610 Medium-Strong Ring Stretching

Causality of Assignments:
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≡C-H Stretch: The strong, sharp peak around 3300 cm⁻¹ is a highly characteristic and

diagnostic absorption for a terminal alkyne.[7]

C=O Stretch: The carbonyl group of the aromatic aldehyde produces a very strong

absorption band in the 1700-1720 cm⁻¹ region.[9]

C≡C Stretch: The carbon-carbon triple bond stretch is expected in the "silent" region of the

spectrum, though its intensity can be weak for conjugated alkynes.[8][10]

Aldehyde C-H Stretch: This often appears as a pair of weak to medium bands (a Fermi

doublet), which is a key indicator for an aldehyde functional group.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a chromatographic system like GC-MS or LC-MS.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer

technique often used with LC-MS, which typically preserves the molecular ion.

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to

generate the mass spectrum.

Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula of 5-ethynylpicolinaldehyde is C₈H₅NO, with a molecular weight of

131.13 g/mol .
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m/z Predicted Fragment Identity

131 [M]⁺• Molecular Ion

130 [M-H]⁺ Loss of aldehydic H•[11]

102 [M-CHO]⁺
α-cleavage, loss of formyl

radical[12][13]

76 [C₆H₄]⁺• Loss of HCN from [M-CHO]⁺

75 [C₆H₃]⁺ Further fragmentation

Causality of Fragmentation:

Molecular Ion Peak ([M]⁺•): Aromatic systems typically show a prominent molecular ion peak

due to their stability.[12]

[M-H]⁺ Peak: A common fragmentation pathway for aldehydes is the loss of the hydrogen

radical from the carbonyl group (α-cleavage).[14]

[M-CHO]⁺ Peak: The most significant fragmentation for aromatic aldehydes is often the α-

cleavage loss of the entire formyl radical (•CHO), leading to a strong peak at m/z 102.[11]

[13]

Further Fragmentation: The resulting phenylacetylene-type cation (m/z 102) can undergo

further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic loss from

pyridine rings, to yield fragments around m/z 76.

Integrated Spectroscopic Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques.

The following workflow illustrates how NMR, IR, and MS data are synergistically used for

unequivocal structure confirmation.
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Spectroscopic Analysis Workflow

Data Interpretation & Confirmation

5-Ethynylpicolinaldehyde
(C₈H₅NO)

IR Spectroscopy NMR Spectroscopy
(¹H & ¹³C) Mass Spectrometry

Functional Groups Confirmed:
- Aldehyde (1710 cm⁻¹)

- Terminal Alkyne (3310, 2120 cm⁻¹)
- Pyridine Ring (1590 cm⁻¹)

Structural Backbone & Connectivity:
- Aldehyde Proton (~10 ppm)

- Pyridine Protons (7.8-9.0 ppm)
- Alkyne Proton (~3.3 ppm)

- 8 Unique Carbons

Molecular Weight & Fragmentation:
- MW = 131

- Key Fragments: m/z 130 [M-H]⁺,
  m/z 102 [M-CHO]⁺

Confirmed Structure

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of 5-ethynylpicolinaldehyde.

This integrated approach ensures a self-validating system. For instance, the aldehyde group

identified by a strong C=O stretch in the IR spectrum is confirmed by the characteristic ¹H

signal at ~10 ppm and the ¹³C signal at ~192 ppm in the NMR spectra, as well as the [M-H]⁺

and [M-CHO]⁺ fragments in the mass spectrum. This cross-verification between techniques

provides the highest level of confidence in the structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1443011/docs?utm_src=pdf-body-img#a-technical-guide-to-the-spectroscopic-characterization-of-5-ethynylpicolinaldehyde
https://www.benchchem.com/product/b1443011/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-5-ethynylpicolinaldehyde
https://www.benchchem.com/product/b1443011?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443011?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. pubs.acs.org [pubs.acs.org]

3. researchgate.net [researchgate.net]

4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax
adaptation 1 [ncstate.pressbooks.pub]

5. eng.uc.edu [eng.uc.edu]

6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

7. orgchemboulder.com [orgchemboulder.com]

8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

9. benchchem.com [benchchem.com]

10. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic
Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

11. GCMS Section 6.11.4 [people.whitman.edu]

12. archive.nptel.ac.in [archive.nptel.ac.in]

13. chemistry.miamioh.edu [chemistry.miamioh.edu]

14. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 5-Ethynylpicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1443011/docs#a-technical-guide-to-the-
spectroscopic-characterization-of-5-ethynylpicolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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